

Spectroscopic Characterization of (S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

Cat. No.: B598496

[Get Quote](#)

Introduction: **(S)-(Tetrahydrofuran-3-yl)methanol** is a chiral building block of significant interest in pharmaceutical and agrochemical synthesis. Its stereochemistry is crucial for the biological activity of target molecules. Accurate spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside standardized experimental protocols for data acquisition.

Predicted Spectral Data

While a complete, verified dataset for **(S)-(Tetrahydrofuran-3-yl)methanol** is not readily available in public spectral databases, the following tables outline the predicted spectral characteristics based on its chemical structure and data from analogous compounds such as tetrahydrofuran and other substituted alcohols. These tables serve as a reference for researchers acquiring and interpreting new experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~ 3.7 - 3.9	m	3H	-	H-2, H-5a
~ 3.5 - 3.6	m	3H	-	H-5b, -CH ₂ OH
~ 2.4 - 2.6	m	1H	-	H-3
~ 1.9 - 2.1	m	1H	-	H-4a
~ 1.7 - 1.9	m	1H	-	H-4b
Variable (Broad)	s	1H	-	-OH

¹³C NMR (Carbon NMR) Predicted Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~ 68 - 70	C-2
~ 66 - 68	C-5
~ 64 - 66	-CH ₂ OH
~ 42 - 45	C-3
~ 30 - 33	C-4

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600 - 3200	Strong, Broad	O-H Stretch (Alcohol)
2960 - 2850	Strong	C-H Stretch (Aliphatic)
1100 - 1000	Strong	C-O Stretch (Ether & Alcohol)
1470 - 1440	Medium	C-H Bend (CH ₂)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Impact - EI)

m/z Ratio	Predicted Identity	Notes
102	[M] ⁺	Molecular Ion
101	[M-H] ⁺	Loss of a hydrogen radical
85	[M-OH] ⁺	Loss of hydroxyl radical
71	[M-CH ₂ OH] ⁺	Loss of hydroxymethyl radical (alpha-cleavage)
43	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺	Common fragment in aliphatic ethers/alcohols

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for a liquid sample such as **(S)-(Tetrahydrofuran-3-yl)methanol**.

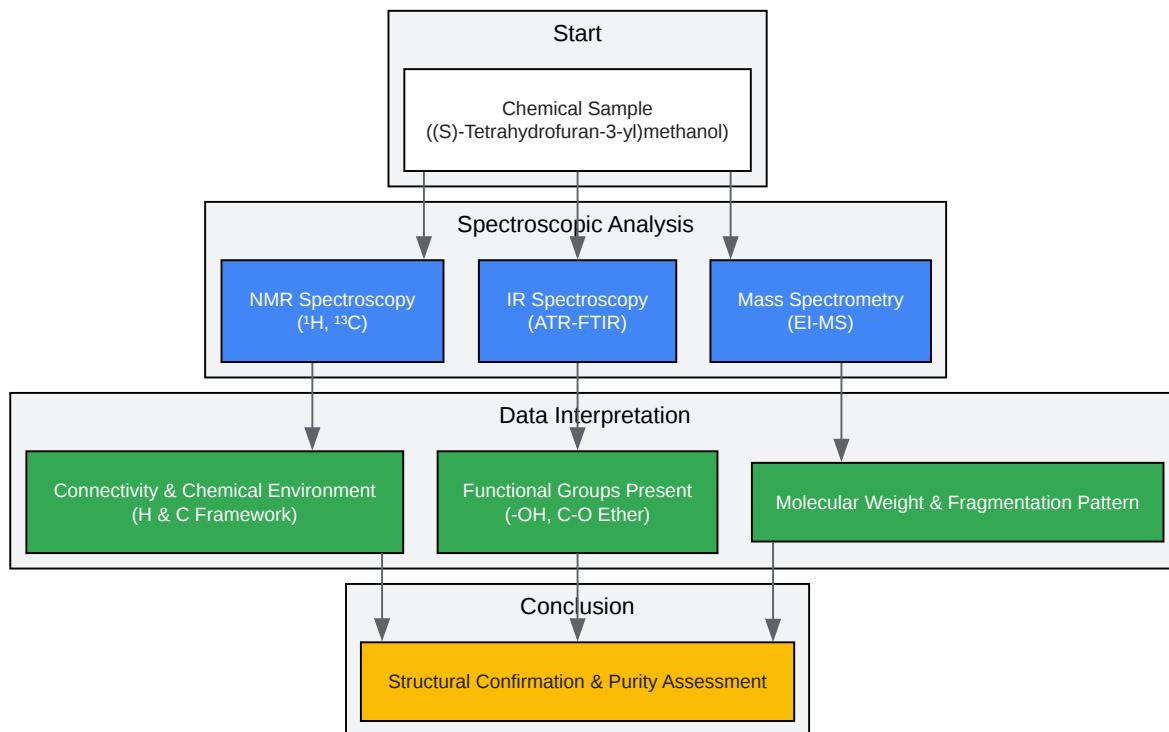
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation:

- Dissolve 5-25 mg of **(S)-(Tetrahydrofuran-3-yl)methanol** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied.
 - Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.
 - The final liquid height in the tube should be approximately 4-5 cm, ensuring it covers the detection region of the NMR probe.[\[1\]](#)
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) before inserting it into a spinner turbine.[\[2\]](#)
 - Adjust the depth of the tube in the spinner using a depth gauge to match the spectrometer's requirements.
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - For ^{13}C NMR, a greater number of scans will be required due to the low natural abundance of the ^{13}C isotope. A standard proton-decoupled pulse sequence is typically used.
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like Tetramethylsilane (TMS).[\[3\]](#)

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy Protocol

- Sample Preparation:
 - No specific sample preparation is required for a liquid sample. Ensure the sample is free from solid impurities.
- Instrument Setup and Data Acquisition:
 - Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.^[4] Clean with a suitable solvent like isopropanol and a soft, lint-free tissue, then allow it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
 - Place a single drop of **(S)-(Tetrahydrofuran-3-yl)methanol** directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.^{[5][6]}
 - If using a pressure clamp, apply gentle pressure to ensure good contact, although this is often unnecessary for liquids.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
 - After the measurement, clean the ATR crystal thoroughly with a solvent-moistened tissue.


Electron Impact - Mass Spectrometry (EI-MS) Protocol

- Sample Introduction:
 - For a volatile liquid like **(S)-(Tetrahydrofuran-3-yl)methanol**, direct injection via a heated probe or coupling with a Gas Chromatography (GC) system is common.
 - Direct Infusion: A microliter amount of the sample, optionally diluted in a volatile solvent (e.g., methanol or dichloromethane), is drawn into a syringe and injected into the instrument's probe, which then heats the sample to induce vaporization into the ion source.

- GC-MS: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the MS ion source.
- Ionization and Analysis:
 - The vaporized sample molecules enter the ion source, which is under a high vacuum.
 - The molecules are bombarded by a beam of high-energy electrons (typically 70 eV).^[7] This causes the ejection of an electron from the molecule, forming a positively charged radical cation (the molecular ion).^{[7][8]}
 - Excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic ions and neutral species.^[9]
 - The positively charged ions (molecular ion and fragments) are accelerated out of the ion source and into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of a pure chemical substance like **(S)-(Tetrahydrofuran-3-yl)methanol** using the spectroscopic methods described.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. agilent.com [agilent.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (S)-(Tetrahydrofuran-3-yl)methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b598496#s-tetrahydrofuran-3-yl-methanol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com